molecular formula C23H28ClN3O6S B600856 rel-5-chloro-N-[2-[4-[[[[[(1R,3R)-3-hydroxycyclohexyl]amino]carbonyl]amino]sulfonyl]phenyl]ethyl]-2-methoxybenzamide CAS No. 586414-84-8

rel-5-chloro-N-[2-[4-[[[[[(1R,3R)-3-hydroxycyclohexyl]amino]carbonyl]amino]sulfonyl]phenyl]ethyl]-2-methoxybenzamide

Cat. No.: B600856
CAS No.: 586414-84-8
M. Wt: 510.0 g/mol
InChI Key: VFBAJFAMXTVSQA-ROUUACIJSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(rac)-trans-3-Hydroxy Glyburide, also known as 3-trans-Hydroxycyclohexyl Glyburide, is a characterized metabolite and impurity of the antidiabetic drug Glyburide (Glibenclamide) . Glyburide is a second-generation sulfonylurea that acts as an insulin secretagogue by binding to the sulfonylurea receptor 1 (SUR1) subunit of ATP-sensitive potassium (KATP) channels in pancreatic beta cells, leading to insulin release . This compound is a critical pharmaceutical reference standard, meticulously manufactured to comply with stringent international regulatory and pharmacopeia standards (e.g., USP, EMA) . It is an essential tool for analytical method development, validation, and routine quality control in pharmaceutical R&D and commercial production. Key applications include the quantification and profiling of impurities in drug substances and products, stability studies, and supporting regulatory filings such as Abbreviated New Drug Applications (ANDA) and New Drug Applications (NDA) . The product is supplied with a detailed Certificate of Analysis (CoA) to ensure batch-to-batch consistency, reliability, and traceability. (rac)-trans-3-Hydroxy Glyburide is intended for laboratory and analytical use only. It is not intended for human or animal consumption.

Properties

CAS No.

586414-84-8

Molecular Formula

C23H28ClN3O6S

Molecular Weight

510.0 g/mol

IUPAC Name

5-chloro-N-[2-[4-[[(1S,3S)-3-hydroxycyclohexyl]carbamoylsulfamoyl]phenyl]ethyl]-2-methoxybenzamide

InChI

InChI=1S/C23H28ClN3O6S/c1-33-21-10-7-16(24)13-20(21)22(29)25-12-11-15-5-8-19(9-6-15)34(31,32)27-23(30)26-17-3-2-4-18(28)14-17/h5-10,13,17-18,28H,2-4,11-12,14H2,1H3,(H,25,29)(H2,26,27,30)/t17-,18-/m0/s1

InChI Key

VFBAJFAMXTVSQA-ROUUACIJSA-N

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

rel-5-chloro-N-[2-[4-[[[[[(1R,3R)-3-hydroxycyclohexyl]amino]carbonyl]amino]sulfonyl]phenyl]ethyl]-2-methoxybenzamide;  3-trans-Hydroxycyclohexyl Glyburide

Origin of Product

United States

Preparation Methods

Chemical Hydroxylation Strategies

Chemical methods often involve transition metal catalysts to facilitate hydroxylation. For example, palladium-mediated oxidation or iron-based Fenton reagents can introduce hydroxyl groups into aromatic systems. However, these methods face challenges in achieving trans-specific stereochemistry and often require protecting groups to prevent over-oxidation. A notable limitation is the formation of byproducts, which complicates purification and reduces overall yield.

Biocatalytic Reduction

Enzymatic approaches using alcohol dehydrogenases (ADHs) have emerged as superior alternatives due to their high stereoselectivity and mild reaction conditions. ADHs catalyze the reduction of ketone intermediates to alcohols, enabling precise control over the trans-3 hydroxyl configuration. For instance, ADHs from Lactobacillus kefir and Candida glabrata have been employed in analogous syntheses of chiral alcohols, achieving enantiomeric excess (e.e.) values >99%.

Enzymatic Hydroxylation: Process Optimization

Biocatalytic routes leverage cofactor recycling systems, such as glucose dehydrogenase (GDH), to sustain NAD(P)H levels during reduction. This method eliminates the need for stoichiometric reducing agents and enhances sustainability.

Table 1: Key Parameters for Biocatalytic Hydroxylation of Glyburide Derivatives

ParameterValue RangeExample SystemYield (%)e.e. (%)
Substrate Concentration200–330 g·L⁻¹(R)-HPBE synthesis79–88>99.5
Catalyst Loading1–10 g·L⁻¹Candida glabrata ADH77.997.3
Space-Time Yield202–1,505 g·L⁻¹·d⁻¹3-Quinuclidinol production91>99.8
Reaction Time3–12 hTetrahydrothiophene-3-ol87>99

These parameters highlight the efficiency of enzymatic systems in producing high-purity hydroxylated derivatives. For example, a fusion enzyme combining ADH and GDH achieved a space-time yield of 1,505.5 g·L⁻¹·d⁻¹ for (R)-3-quinuclidinol, demonstrating industrial viability.

Industrial-Scale Production Techniques

Large-scale synthesis requires optimizing reaction conditions for cost-effectiveness and reproducibility. Dry-ball and wet-bead milling have been explored to enhance the dissolution properties of glyburide intermediates, facilitating homogeneous reaction mixtures.

Catalytic Hydrogenation

Industrial processes often employ heterogeneous catalysts, such as palladium on carbon (Pd/C), under hydrogen atmospheres. However, this method risks over-reduction and requires stringent temperature control (25–50°C) to preserve the trans configuration.

Continuous Flow Systems

Recent advances in continuous flow chemistry enable precise control over residence times and reagent mixing, reducing side reactions. For example, a biphasic water/octanol system achieved 330 g·L⁻¹ substrate loading with 79% yield in 12 h, illustrating the potential for modular production.

Reaction Conditions and Byproduct Management

Critical factors influencing yield and purity include:

  • pH Control : Maintaining pH 6.5–7.5 stabilizes enzyme activity and prevents hydrolysis of labile intermediates.

  • Temperature : Reactions typically proceed at 22–25°C to balance enzyme stability and reaction kinetics.

  • Solvent Selection : Biphasic systems (e.g., water/octanol) improve substrate solubility while facilitating product isolation.

Table 2: Comparison of Hydroxylation Methods

MethodCatalystYield (%)e.e. (%)ScalabilityEnvironmental Impact
Chemical CatalysisPd/C, Fe³⁺60–7580–90ModerateHigh (toxic waste)
Biocatalytic ReductionADH/GDH fusion enzymes85–91>99HighLow

Scientific Research Applications

(rac)-trans-3-Hydroxy Glyburide has several applications in scientific research:

Mechanism of Action

The mechanism of action of (rac)-trans-3-Hydroxy Glyburide involves its interaction with ATP-sensitive potassium channels on pancreatic beta cells. By inhibiting these channels, it promotes insulin secretion, thereby lowering blood glucose levels. This action is similar to that of glyburide, but the hydroxyl group may influence its binding affinity and pharmacokinetic properties .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The hydroxylation position (C3 vs. C4) and stereochemistry (cis vs. trans) significantly differentiate Glyburide metabolites (Table 1).

Table 1: Structural Comparison of Glyburide Metabolites

Compound CAS Number Molecular Formula Molecular Weight Hydroxylation Position Stereochemistry
Glyburide (Parent) 10238-21-8 C₂₃H₂₈ClN₃O₅S 494.00 N/A N/A
(rac)-trans-3-Hydroxy Glyburide Not explicitly listed Likely C₂₃H₂₈ClN₃O₆S 510.00* C3 trans
(rac)-cis-3-Hydroxy Glyburide 23074-02-4 C₂₃H₂₈ClN₃O₆S 510.00 C3 cis
rac-trans-4-Hydroxy Glyburide 23155-04-6 C₂₃H₂₈ClN₃O₆S 510.00 C4 trans

*Molecular weight inferred from analogous isomers .

  • Positional Isomerism: Hydroxylation at C3 (vs.
  • Stereochemical Differences : The trans configuration at C3 may enhance metabolic stability compared to cis isomers, as seen in other sulfonylurea derivatives .

Metabolic Pathways and Pharmacokinetics

  • (rac)-trans-3-Hydroxy Glyburide : Likely formed via CYP3A7 in fetal livers, similar to M5 (trans-4-Hydroxy Glyburide), but its placental contribution remains unstudied .
  • rac-trans-4-Hydroxy Glyburide : A major metabolite produced by both fetal hepatic CYP3A7 and placental CYP19, with unclear pharmacological activity .
  • (rac)-cis-3-Hydroxy Glyburide : Less prevalent in metabolic studies, suggesting lower enzymatic affinity for cis hydroxylation .

Comparison with Sulfonylurea Analogues

Glyburide vs. Glimepiride

Glyburide and Glimepiride are structurally related arylsulfonylureas but differ in pharmacokinetics and safety profiles (Table 2).

Table 2: Pharmacological Comparison of Sulfonylureas

Parameter Glyburide Glimepiride (rac)-trans-3-Hydroxy Glyburide
Half-life 4–10 hours 5–8 hours Not characterized
Metabolism CYP3A4/CYP3A7 CYP2C9 CYP3A7 (presumed)
Hypoglycemia Risk High Moderate Unknown
Hepatotoxicity Yes Yes Not reported
Placental Transfer 70% to fetus Limited data Likely similar to Glyburide
  • Efficacy : Both Glyburide and Glimepiride bind to SUR1 to stimulate insulin secretion, but Glyburide’s higher hypoglycemia risk limits its use in gestational diabetes .

Second-Generation vs. First-Generation Sulfonylureas

  • Glyburide (Second-Gen) : Lower side-effect profile compared to first-gen drugs (e.g., chlorpropamide) but retains significant hypoglycemia risk .
  • (rac)-trans-3-Hydroxy Glyburide : Represents a detoxification pathway, as hydroxylation typically reduces parent drug activity .

Q & A

Basic Research Questions

Q. How can researchers distinguish between (rac)-trans-3-Hydroxy Glyburide and its cis-isomer in synthetic mixtures?

  • Methodological Answer : Use chiral chromatography (e.g., HPLC or LC-MS) with validated separation protocols to resolve stereoisomers. Confirm identity via mass spectrometry and nuclear magnetic resonance (NMR) by comparing retention times and spectral data to reference standards. Ensure calibration with certified isomers (e.g., rac-cis-3-Hydroxy Glyburide, CAS 23074-02-4, and rac-trans-4-Hydroxy Glyburide, CAS 23155-04-6) . Validate method precision using spiked matrices and reproducibility across multiple runs .

Q. What analytical techniques are recommended for quantifying (rac)-trans-3-Hydroxy Glyburide in biological samples?

  • Methodological Answer : Employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards (e.g., rac-cis-3-Hydroxy Glyburide-d3,13C) to correct for matrix effects. Optimize extraction protocols (e.g., protein precipitation or solid-phase extraction) to minimize interference from plasma proteins or tissue homogenates. Validate sensitivity (LOQ < 1 ng/mL) and specificity against structurally related metabolites .

Q. How should researchers validate antibodies used in assays targeting glyburide metabolites like (rac)-trans-3-Hydroxy Glyburide?

  • Methodological Answer : Characterize antibody specificity via competitive ELISA or Western blotting against pure enantiomers. Report antibody source, dilutions (e.g., 1:1000 in PBS-T), and validation data (e.g., cross-reactivity < 5% with parent glyburide). Include Research Resource Identifiers (RRIDs) and buffer compositions (e.g., 0.1% BSA in Tris-HCl) to ensure reproducibility .

Advanced Research Questions

Q. What experimental models are suitable for studying the anti-inflammatory activity of (rac)-trans-3-Hydroxy Glyburide in inflammatory bowel disease (IBD)?

  • Methodological Answer : Use ex vivo human colonic mucosal explants from Crohn’s disease patients to assess cytokine suppression (e.g., IL-1β, TNF-α). Treat explants with 10–100 µM (rac)-trans-3-Hydroxy Glyburide and quantify cytokines via multiplex assays (e.g., Luminex). Compare results to glyburide’s NLRP3 inflammasome inhibition in IL-10-/- mice . Include controls for metabolic stability (e.g., co-treatment with CYP450 inhibitors) to isolate direct effects .

Q. How can dynamic PET/MR imaging be applied to study the pharmacokinetics of (rac)-trans-3-Hydroxy Glyburide in vivo?

  • Methodological Answer : Radiolabel the compound (e.g., [11C]-labeling) and administer it in a whole-body PET/MR study. Use spectral analysis dynamic models for direct reconstruction of multi-bed PET data, enabling parametric imaging of pharmacokinetic parameters (e.g., K1 maps for hepatic uptake). Validate against plasma concentration-time profiles and compartmental modeling .

Q. What statistical design is optimal for optimizing (rac)-trans-3-Hydroxy Glyburide-loaded nanocarriers?

  • Methodological Answer : Apply central composite design (CCD) to optimize lipid nanoparticle formulations. Variables: solid lipid (stearic acid) vs. liquid lipid (oleic acid) ratios. Responses: particle size (nm) and drug entrapment efficiency (%). Use Design Expert 12.0 to generate 10–15 experimental trials and validate predictions via ANOVA (p < 0.05). Include a table of trials with measured outcomes (see example in Table 1 of ) .

Data Reproducibility and Reporting

Q. How can researchers ensure reproducibility in animal studies involving (rac)-trans-3-Hydroxy Glyburide?

  • Methodological Answer : Adhere to ARRIVE guidelines by reporting genetic backgrounds, housing conditions (e.g., microbial status, diet), and dosing regimens (mg/kg, route). For inflammasome studies, specify NLRP3 activation protocols (e.g., LPS priming) and validate endpoints via Western blot (caspase-1 cleavage) . Archive raw data (e.g., cytokine arrays) in repositories with digital object identifiers (DOIs) .

Conflict Resolution in Data Interpretation

Q. How should contradictory results on (rac)-trans-3-Hydroxy Glyburide’s metabolic stability be addressed?

  • Methodological Answer : Replicate studies using identical in vitro systems (e.g., human liver microsomes) and control for CYP450 isoforms (e.g., CYP2C9 vs. CYP3A4). Compare half-life (t1/2) and intrinsic clearance (CLint) under standardized conditions (pH 7.4, 37°C). Use ANOVA to identify batch effects or inter-lab variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.